molecular formula C17H16N2O6S B1253534 Menadione nicotinamide bisulfite CAS No. 73581-79-0

Menadione nicotinamide bisulfite

Cat. No. B1253534
CAS RN: 73581-79-0
M. Wt: 376.4 g/mol
InChI Key: DRDSBZXTAXDLDZ-UHFFFAOYSA-N
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Description

Menadione Nicotinamide Bisulfite (MNB) is also known as Vitamin K3 . It is a synthetic naphthoquinone without the isoprenoid side chain and biological activity, but can be converted to active vitamin K2, menaquinone, after alkylation in vivo . It is used as a nutritional supplement for both the prevention of vitamin K deficiency and as a source of supplemental niacin in poultry and swine .


Synthesis Analysis

Menadione, also known as Vitamin K3, is produced by means of chemical synthesis . The forms normally used for feeding animals are Menadione Sodium Bisulfite (water soluble) and Menadione Nicotinamide Bisulfite . A detailed preparation method of Menadione Nicotinamide Bisulfite can be found in a patent .


Molecular Structure Analysis

The molecular formula of Menadione Nicotinamide Bisulfite is C17H16N2O6S . It is an analog of 1,4-naphthoquinone with a methyl group in the 2-position .


Chemical Reactions Analysis

Menadione (Vitamin K3) is converted to vitamin K2 (specifically, MK-4) by the prenyltransferase action of vertebrate UBIAD1 . This reaction requires the hydroquinone (reduced) form of K3, menadiol, produced by NQO1 .


Physical And Chemical Properties Analysis

Menadione Nicotinamide Bisulfite shows better stability towards physical and chemical factors once it is added to pre-mixes or foods . It has a melting point of 182℃ .

Scientific Research Applications

Synthesis and Stability

Menadione nicotinamide bisulfite (MNB) has been studied for its synthesis and stability characteristics. Zhang Xiao-yuan (2003) investigated the synthesis conditions of MNB using menadione sodium bisulfite and nicotinamide, finding that MNB is more stable than menadione sodium bisulfite (Zhang Xiao-yuan, 2003).

Aquaculture Application

MNB has applications in aquaculture. Marchetti et al. (1995) showed that high dietary levels of MNB are well-tolerated by rainbow trout, suggesting its suitability as a vitamin K source in fish feed (Marchetti et al., 1995).

Photophysical Properties

The photophysical properties of MNB have been studied, revealing insights into its fluorescence characteristics. Haklı et al. (2004) investigated the fluorescence properties of MNB in aqueous solutions, finding it exhibits fluorescence when exposed to phosphate buffer solutions containing sodium dodecyl sulfate (Haklı et al., 2004).

Vitamin K Activity

MNB serves as a bioactive source of vitamin K and niacin activity, as evidenced in studies on young chicks. Oduho et al. (1993) demonstrated that MNB effectively provides vitamin K and niacin in chick diets (Oduho et al., 1993).

Stability in Feed Processing

Wang et al. (2021) researched the stability of MNB during feed processing, particularly in extrusion and pelleting, concluding that MNB is more stable than menadione sodium bisulfite, which is crucial for accurate vitamin K nutrition in animal feed (Wang et al., 2021).

Mechanism of Action

Menadione (vitamin K3) is involved as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues of certain proteins in the body . These proteins include the vitamin K-dependent coagulation factors II (prothrombin), VII (proconvertin), IX (Christmas factor), X (Stuart factor), protein C, protein S .

properties

IUPAC Name

2-methyl-1,4-dioxo-3H-naphthalene-2-sulfonic acid;pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5S.C6H6N2O/c1-11(17(14,15)16)6-9(12)7-4-2-3-5-8(7)10(11)13;7-6(9)5-2-1-3-8-4-5/h2-5H,6H2,1H3,(H,14,15,16);1-4H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDSBZXTAXDLDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)O.C1=CC(=CN=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Menadione nicotinamide bisulfite

CAS RN

73581-79-0
Record name Menadione nicotinamide bisulfite
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73581-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Menadione nicotinamide bisulfite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073581790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4-tetrahydro-2-methyl-1,4-dioxonaphthalene-2-sulphonic acid, compound with nicotin-3-amide (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.473
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MENADIONE NICOTINAMIDE BISULFITE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XI3RCW71NC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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